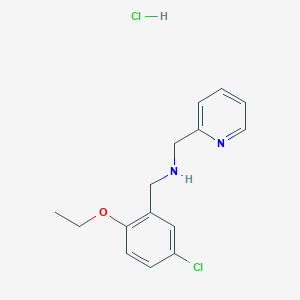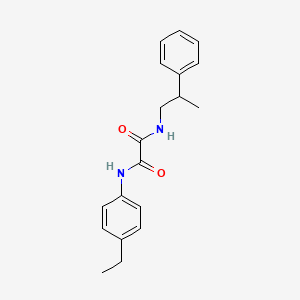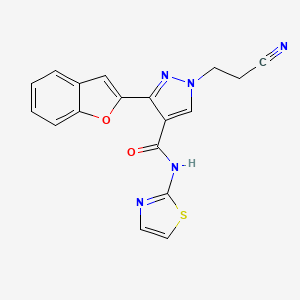
1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride
Übersicht
Beschreibung
1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride is a chemical compound that has been widely studied for its potential use in scientific research. This compound, also known as CGP 12177, is a beta-adrenergic receptor antagonist that has been shown to have a variety of effects on the body. In
Wirkmechanismus
1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 acts as a beta-adrenergic receptor antagonist, which means that it blocks the effects of epinephrine and norepinephrine on these receptors. By doing so, 1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 can reduce the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This mechanism of action has been shown to have a variety of effects on the body, including reducing heart rate, decreasing blood pressure, and increasing insulin sensitivity.
Biochemical and Physiological Effects:
1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on heart rate, blood pressure, and metabolism, 1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 has also been shown to have anti-inflammatory effects and to protect against oxidative stress. Additionally, 1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 in lab experiments is its selectivity for beta-adrenergic receptors. This allows researchers to study the effects of beta-adrenergic receptor activation without interference from other receptors. Additionally, 1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using 1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body over time.
Zukünftige Richtungen
There are many potential future directions for research on 1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177. One area of interest is the role of beta-adrenergic receptors in the development of metabolic diseases such as diabetes and obesity. Additionally, researchers may explore the potential therapeutic uses of 1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 in the treatment of diseases such as heart failure and asthma. Finally, researchers may investigate the use of 1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 as a tool for studying the role of beta-adrenergic receptors in various physiological processes.
Wissenschaftliche Forschungsanwendungen
1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 has been widely used in scientific research due to its ability to selectively bind to beta-adrenergic receptors. This compound has been used to study the effects of beta-adrenergic receptor activation on various physiological processes, including heart rate, blood pressure, and metabolism. Additionally, 1-(cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride 12177 has been used to study the role of beta-adrenergic receptors in the development of certain diseases, such as heart failure and asthma.
Eigenschaften
IUPAC Name |
1-(cyclopentylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c17-12(9-15-11-5-1-2-6-11)10-20-14-8-4-3-7-13(14)16(18)19;/h3-4,7-8,11-12,15,17H,1-2,5-6,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPGCSSSQCDTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(COC2=CC=CC=C2[N+](=O)[O-])O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795352 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Cyclopentylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4175243.png)
![methyl 4-[(4-tert-butylbenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-3-furancarboxylate](/img/structure/B4175252.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-isobutoxybenzamide](/img/structure/B4175262.png)
![N-[4-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide](/img/structure/B4175268.png)

![4-[2-(allyloxy)phenyl]-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4175284.png)
![4-[benzyl(methyl)amino]-5-nitrophthalonitrile](/img/structure/B4175293.png)
![2-amino-3-cyano-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl 2-methoxybenzoate](/img/structure/B4175300.png)
![N,N-dimethyl-4-(7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)aniline](/img/structure/B4175306.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B4175308.png)

![ethyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4175315.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide](/img/structure/B4175333.png)